8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido--D-glucopyranoside
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Overview
Description
8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside is a complex organic compound with the molecular formula C31H41NO12 and a molecular weight of 619.66 g/mol . This compound is primarily used in proteomics research and has various applications in the biomedical field .
Preparation Methods
The synthesis of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside involves multiple steps. The starting materials typically include 2-deoxy-2-phthalimido–D-glucopyranoside and ethoxycarbonyloctyl derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acetylation and phthalimido group formation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoproteins.
Biology: It serves as a biochemical tool for studying glycosylation processes.
Industry: It is utilized in the production of specialized biochemical reagents
Mechanism of Action
The mechanism of action of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside involves its interaction with specific molecular targets. The compound’s phthalimido group plays a crucial role in binding to proteins and enzymes, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside include:
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Used in glycosylation studies.
8-Methoxycarbonyloctyl-4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside): Another derivative with similar applications. The uniqueness of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside lies in its specific ethoxycarbonyloctyl group, which provides distinct biochemical properties.
Properties
Molecular Formula |
C31H41NO12 |
---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
ethyl 9-[4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3 |
InChI Key |
OZILGRHVKAHOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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